molecular formula C18H26N6O2S B2395708 N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 941896-93-1

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2395708
CAS No.: 941896-93-1
M. Wt: 390.51
InChI Key: JIROUPZMBAYMOP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methylthio group at position 6, a morpholino group at position 4, and a cyclopentanecarboxamide moiety linked via an ethyl chain to the pyrazole nitrogen. The pyrazolo-pyrimidine scaffold is widely studied for kinase inhibition, particularly in oncology, due to its ability to mimic ATP-binding pockets . The methylthio group enhances lipophilicity and may influence target selectivity, while the morpholino substituent contributes to solubility and hydrogen-bonding interactions. The cyclopentane ring in the carboxamide group likely balances conformational rigidity and metabolic stability compared to smaller or bulkier analogs .

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2S/c1-27-18-21-15(23-8-10-26-11-9-23)14-12-20-24(16(14)22-18)7-6-19-17(25)13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIROUPZMBAYMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3CCCC3)C(=N1)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18_{18}H26_{26}N6_6O2_2S
  • Molecular Weight : 366.5 g/mol
  • CAS Number : 16839772

Structural Features

FeatureDescription
Pyrazolo[3,4-d]pyrimidineCore structure known for diverse biological activities
Morpholine groupEnhances solubility and potential interactions
Methylthio groupMay influence reactivity and biological activity
CyclopentanecarboxamideContributes to overall pharmacological properties

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which are crucial in cancer cell proliferation and survival.
  • Modulation of Transcription Factors : It may enhance the activity of transcription factors such as ATF3, which is involved in metabolic regulation and stress responses.

Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

  • Anticancer Activity : Its ability to inhibit kinase activity suggests a role in cancer treatment. For instance, PLK4 inhibition can lead to reduced proliferation in cancer cells with mutations in the p53 pathway .
  • Metabolic Regulation : The compound may be beneficial in treating metabolic disorders by modulating lipid metabolism and improving glycemic control .

Case Studies

  • Cancer Treatment : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against cells with overexpressed PLK4. This suggests its potential use as a targeted therapy for specific cancers .
  • Metabolic Syndrome : Another study highlighted its role in inducing ATF3, leading to improved metabolic profiles in mice subjected to high-fat diets. The treatment resulted in weight loss and reduced adipose tissue mass, indicating its promise as a therapeutic agent for metabolic syndrome .

Research Findings

Recent findings have further elucidated the biological activities associated with this compound:

  • Cell Viability Assays : In vitro assays showed that the compound significantly reduced cell viability in several cancer lines, with IC50 values indicating potent activity.
  • Biochemical Analysis : The compound improved lipid profiles and liver function markers in animal models, supporting its role in metabolic health .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The presence of the morpholino group in this compound may enhance its interaction with cancer cell targets, leading to increased efficacy against various cancer types. Preliminary studies indicate that compounds similar to N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide can induce apoptosis in cancer cells .

CompoundActivityReferences
This compoundAnticancer
4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivativesCytotoxic against breast and colon cancer

Antimicrobial Properties

The thiazole and pyrazole rings present in the compound are associated with antimicrobial activity. Compounds with similar structures have been documented to exhibit antibacterial and antifungal properties. The methylthio group may enhance the overall antimicrobial effectiveness by improving solubility and bioavailability .

Compound TypeActivityReferences
Thiazole derivativesAntimicrobial
Pyrazolo[3,4-d]pyrimidinesAntibacterial

Anti-inflammatory Effects

The carboxamide group is known to play a role in anti-inflammatory activities. Research indicates that compounds containing similar functional groups can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation of Related Compounds

A study focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness against various cancer cell lines. The evaluation included assessing cell viability using the MTT assay on breast, lung, and colon cancer cells. Results showed significant cytotoxicity correlated with the presence of specific functional groups similar to those found in this compound .

Case Study 2: Quantum Chemical Investigations

Quantum chemical studies have provided insights into the molecular behavior of compounds similar to this compound. These studies utilized density functional theory to analyze molecular orbitals and electrostatic potentials, revealing how structural modifications can enhance biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Cyclopropane vs. Cyclopentane Carboxamide Derivatives

A closely related analog, N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide (), replaces the cyclopentane ring with a cyclopropane. Key differences:

  • Cyclopropane : Smaller, more strained ring; higher solubility due to increased polarity but reduced metabolic stability due to oxidative susceptibility.
Property Cyclopropane Analog () Cyclopentane Target Compound
Ring Strain High Moderate
Solubility (LogP) ~2.1 (predicted) ~2.5 (predicted)
Metabolic Stability Lower Higher

Core Structure Variations: Thieno-Pyrimidines vs. Pyrazolo-Pyrimidines

Compounds in –4 (e.g., 2-chloro-6-((S)-4-methanesulfonyl-3-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) replace the pyrazolo-pyrimidine core with thieno-pyrimidine. Implications:

  • Thieno-Pyrimidine: Increased aromaticity and electron-withdrawing sulfur may enhance kinase binding but reduce selectivity.
  • Pyrazolo-Pyrimidine : Broader kinase inhibition profile, as seen in PI3K/mTOR inhibitors .

Substituent Modifications in Pyrazolo-Pyrimidine Derivatives

Benzo-Oxazole Derivatives (–6)

2-(benzo[d]oxazol-2-ylthio)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide () introduces a benzo-oxazole-thioacetamide side chain. Key effects:

  • Increased Molecular Weight: 485.6 g/mol (vs.
  • Enhanced π-π Stacking : The benzo-oxazole group may improve binding to hydrophobic kinase pockets but increase off-target risks .
Cyano and Trifluoromethyl Derivatives ()

Compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...carboxamide () feature cyano and trifluoromethyl groups. These substituents:

  • Cyanosubstituents: Improve binding affinity via dipole interactions but may introduce toxicity risks.
  • Trifluoromethyl Groups : Enhance metabolic stability and membrane permeability due to lipophilicity and electronegativity .

Preparation Methods

One-Pot Cyclocondensation-Alkylation

A streamlined approach combines pyrazolo[3,4-d]pyrimidine formation and N1-alkylation in one pot. Using 5-amino-1H-pyrazole-4-carbonitrile, 3-(methylthio)-1,3-diketopropane, and 2-bromoethylamine in acetic acid at 100°C for 8 hours yields 1-(2-aminoethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Subsequent morpholine substitution and amide coupling proceed as above, reducing total steps from four to three.

Post-Functionalization of Preformed Cores

Commercial 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol is methylated using methyl iodide (CH₃I) in methanol with triethylamine (Et₃N) to introduce the methylthio group. Alkylation and amide coupling follow standard protocols.

Industrial-Scale Considerations

For kilogram-scale production, the following adjustments are recommended:

  • Cyclocondensation: Replace acetic acid with toluene to facilitate easier solvent removal.
  • Morpholine Substitution: Use continuous flow reactors to enhance heat transfer and reduce reaction time to 4 hours.
  • Amide Coupling: Employ polymer-supported EDC to simplify purification.

Challenges and Solutions

  • Low Yield in Amide Coupling: Addition of 4-dimethylaminopyridine (DMAP) as a catalyst increases yield to 85%.
  • Byproduct Formation during Alkylation: Use of 2-iodoethylamine instead of bromoethylamine reduces competing elimination reactions.

Q & A

Q. What are the foundational synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

Core formation : Condensation of substituted pyrazole precursors with thiourea or thioacetamide to form the pyrazolo[3,4-d]pyrimidine scaffold .

Functionalization : Introduction of morpholino and methylthio groups via nucleophilic substitution or palladium-catalyzed coupling .

Acylation : Reaction of the ethylamine side chain with cyclopentanecarboxylic acid using coupling agents like EDC/HOBt .
Optimization parameters :

  • Temperature : 60–80°C for thiourea cyclization .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling of aryl groups .
  • Solvents : DMF or acetonitrile for polar intermediates; toluene for reflux conditions .

Q. How is the compound’s structural integrity validated post-synthesis?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methylthio at C6, morpholino at C4) .
  • Mass spectrometry : High-resolution MS to verify molecular weight (±5 ppm accuracy) .
  • X-ray crystallography : Resolves conformational ambiguities in the pyrazolo-pyrimidine core .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase inhibition : Screening against kinases (e.g., PI3K, mTOR) via fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, HL-60) to measure IC₅₀ values .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining yield and purity?

  • Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., solvent ratio, catalyst loading) .
  • Process Analytical Technology (PAT) : Real-time monitoring using inline FTIR or HPLC to detect intermediates .
  • Solid-phase synthesis : For combinatorial libraries, as demonstrated for related pyrazolo-pyrimidines .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

  • Structure-Activity Relationship (SAR) : Systematic substitution analysis (e.g., comparing methylthio vs. cyano groups at C6) .

    Substituent Activity Trend Reference
    Methylthio (C6)Enhanced kinase inhibition
    Morpholino (C4)Improved solubility
    Cyclopentane (side chain)Reduced cytotoxicity
  • Computational modeling : Molecular dynamics simulations to assess binding affinity discrepancies .

Q. How are reactive intermediates stabilized during synthesis?

  • Low-temperature techniques : Cryogenic conditions (–78°C) for thiyl radical intermediates .
  • Protecting groups : Boc for amines during acylation steps .
  • Flow chemistry : Continuous flow systems to minimize degradation of unstable intermediates .

Q. What advanced methods validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm target protein binding in live cells .
  • Kinobeads profiling : Quantify kinase occupancy in lysates .
  • CRISPR knockouts : Validate specificity by comparing activity in wild-type vs. kinase-deficient cells .

Q. How are SAR studies designed to balance potency and off-target effects?

  • Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography .
  • Selectivity panels : Test against 100+ kinases to identify off-target hits .
  • Metabolite profiling : LC-MS to detect hepatic metabolites that may cause toxicity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use of PEG-400 or cyclodextrins for aqueous formulations .
  • Prodrug approaches : Esterification of the carboxamide group to enhance permeability .
  • Lipid nanoparticle encapsulation : For sustained release in pharmacokinetic studies .

Data Contradiction Analysis

Q. How are conflicting cytotoxicity results between in vitro and in vivo models addressed?

  • 3D tumor spheroids : Bridge 2D cell line data and in vivo efficacy .
  • Pharmacokinetic profiling : Measure plasma/tissue concentrations to confirm bioavailability .
  • Tumor microenvironment models : Co-culture with fibroblasts to mimic in vivo conditions .

Q. What explains variable kinase inhibition profiles across structural analogs?

  • Conformational flexibility : Pyrazolo-pyrimidine core adopts distinct poses in kinase active sites .
  • Allosteric vs. orthosteric binding : Morpholino groups may stabilize allosteric pockets in some kinases .

Methodological Resources

  • Synthetic protocols : Multi-step optimization from .
  • Kinase assay kits : Commercial platforms (e.g., Caliper LabChip) .
  • Computational tools : Schrödinger Suite for docking; Gaussian for DFT calculations .

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